molecular formula C29H39N3O7 B13990504 Boc-DL-Phe-DL-Lys(Cbz)-OMe CAS No. 27168-28-1

Boc-DL-Phe-DL-Lys(Cbz)-OMe

Cat. No.: B13990504
CAS No.: 27168-28-1
M. Wt: 541.6 g/mol
InChI Key: HUFIUXDMYKUUQX-UHFFFAOYSA-N
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Description

Boc-DL-Phe-DL-Lys(Cbz)-OMe: is a synthetic peptide derivative. It is composed of three amino acids: phenylalanine, lysine, and methionine, each protected by specific groups to prevent unwanted reactions during synthesis. The compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of Amino Acids: The amino acids phenylalanine, lysine, and methionine are first protected using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

    Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Purification: The resulting peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of Boc-DL-Phe-DL-Lys(Cbz)-OMe follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound efficiently and with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation, respectively.

    Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.

    Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid for Boc removal, hydrogenation for Cbz removal.

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Deprotected Peptides: Free amino acids or peptides without protecting groups.

    Extended Peptides: Longer peptide chains formed through coupling reactions.

    Substituted Peptides: Peptides with modified side chains due to substitution reactions.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.

    Chemical Probes: Utilized in the development of chemical probes for studying biological processes.

Biology:

    Protein Engineering: Employed in the design and synthesis of novel proteins with specific functions.

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes by synthetic peptides.

Medicine:

    Drug Development: Investigated as a potential therapeutic agent in drug development.

    Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.

Industry:

    Biotechnology: Applied in the production of biotechnological products such as enzymes and antibodies.

    Pharmaceuticals: Used in the synthesis of pharmaceutical compounds and active ingredients.

Mechanism of Action

Molecular Targets and Pathways:

    Peptide Interactions: Boc-DL-Phe-DL-Lys(Cbz)-OMe interacts with specific proteins and enzymes through its peptide backbone and side chains.

    Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis.

    Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or signaling proteins.

Comparison with Similar Compounds

    Boc-DL-Phe-DL-Lys-OMe: Similar structure but without the Cbz protecting group on lysine.

    Boc-DL-Phe-DL-Lys(Cbz)-OH: Similar structure but with a free carboxyl group instead of a methoxy group.

Uniqueness:

    Stability: The presence of Boc and Cbz protecting groups provides stability during synthesis and storage.

    Reactivity: The compound’s reactivity allows for versatile modifications and applications in various fields.

    Versatility: Its ability to undergo multiple types of reactions makes it a valuable tool in research and industry.

Properties

CAS No.

27168-28-1

Molecular Formula

C29H39N3O7

Molecular Weight

541.6 g/mol

IUPAC Name

methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C29H39N3O7/c1-29(2,3)39-28(36)32-24(19-21-13-7-5-8-14-21)25(33)31-23(26(34)37-4)17-11-12-18-30-27(35)38-20-22-15-9-6-10-16-22/h5-10,13-16,23-24H,11-12,17-20H2,1-4H3,(H,30,35)(H,31,33)(H,32,36)

InChI Key

HUFIUXDMYKUUQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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